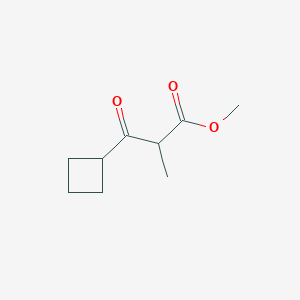
1-(2,4,6-Trifluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trifluorobenzyl)piperazine is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, where the benzyl group is substituted with three fluorine atoms at the 2, 4, and 6 positions.
Métodos De Preparación
The synthesis of 1-(2,4,6-Trifluorobenzyl)piperazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(2,4,6-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,4,6-Trifluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity .
Comparación Con Compuestos Similares
1-(2,4,6-Trifluorobenzyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:
- 1-(2,4-Difluorobenzyl)piperazine
- 1-(2,6-Difluorobenzyl)piperazine
- 1-(2,4,6-Trimethylbenzyl)piperazine
These compounds share similar structural features but differ in the number and position of fluorine atoms or other substituents. The presence of three fluorine atoms in this compound makes it more electron-withdrawing and potentially more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-[(2,4,6-trifluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-8-5-10(13)9(11(14)6-8)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
Clave InChI |
WMBACWKFRNEOAS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





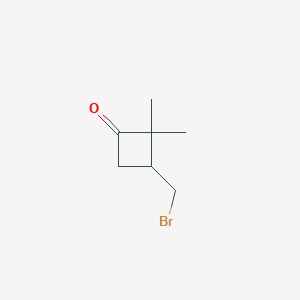
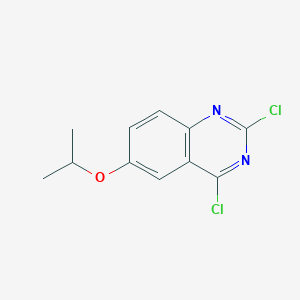
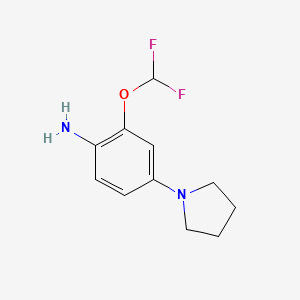

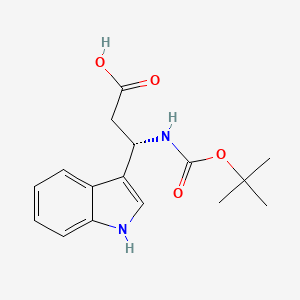
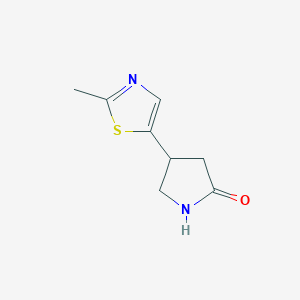
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)

